2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The research demonstrates the synthesis of piperidine and related alkaloids from phenylglycinol-derived delta-lactam, illustrating a methodology that could potentially be applied to synthesize a wide range of piperidine derivatives, including compounds structurally related to the query compound (Amat et al., 2003).
Another study explores the synthesis of 2,6-disubstituted piperidine alkaloids from ladybird beetles, demonstrating the diverse biological activities and potential therapeutic applications of piperidine derivatives (Kubizna et al., 2010).
Potential Applications
Piperidine derivatives are explored for their biological activities , including antimicrobial, analgesic, and antipyretic properties. This indicates the broad spectrum of potential applications for compounds structurally similar to the query compound in medical and pharmacological research (Aridoss et al., 2009).
The structural conformation of novel piperidine-4-one derivatives has been characterized, providing insights into the molecular architecture and potential reactivity of similar compounds (Lakshminarayana et al., 2010).
Diastereoselective synthesis of functionalized tetrahydropyridines using nanocomposites is documented, showcasing the advancements in synthetic chemistry that could enhance the development of new drugs and materials from piperidine-based compounds (Hazeri et al., 2018).
properties
IUPAC Name |
2-[[1-[(1-acetylpiperidin-3-yl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-15-5-6-19(25)23(20-15)14-17-7-10-21(11-8-17)12-18-4-3-9-22(13-18)16(2)24/h5-6,17-18H,3-4,7-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPKGQKMVDJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCN(C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one |
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